molecular formula C18H18N2O3S B2718306 3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396716-08-7

3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2718306
CAS No.: 1396716-08-7
M. Wt: 342.41
InChI Key: ASLBIMCSKYYYNE-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core with a piperidine and thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]oxazole Core: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Substituent: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the Thiophene Group: The thiophene moiety can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzo[d]oxazole core can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Thiophen-2-yl)piperidin-1-yl)benzo[d]oxazole: Similar structure but lacks the oxo group.

    3-(2-oxo-2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

3-(2-oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of its benzo[d]oxazole core, piperidine ring, and thiophene substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(12-20-14-4-1-2-5-15(14)23-18(20)22)19-9-7-13(8-10-19)16-6-3-11-24-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLBIMCSKYYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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